1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one
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Overview
Description
1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and antimicrobial activities. This compound features a pyrazole ring substituted with a chloro group and a phenyl ring attached to an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Phenyl Ring: The chlorinated pyrazole is coupled with a phenyl ring substituted with an ethanone group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
- 1-[4-(1H-Indol-1-yl)phenyl]ethan-1-one
Uniqueness
1-[4-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one is unique due to the presence of the chloro-substituted pyrazole ring, which imparts distinct chemical and biological properties. The chloro group enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
152008-65-6 |
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Molecular Formula |
C11H9ClN2O |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
1-[4-(4-chloropyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)9-2-4-11(5-3-9)14-7-10(12)6-13-14/h2-7H,1H3 |
InChI Key |
IMXDHYLQQKKZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=C(C=N2)Cl |
Origin of Product |
United States |
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